Docosapentaenoyl Chloride
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Overview
Description
Docosapentaenoyl Chloride is an organic compound with the chemical formula C22H33ClO. It is a derivative of the fatty acid docosapentaenoic acid, an omega-3 fatty acid found in fish oils. This compound is typically a colorless to pale yellow oily liquid at room temperature . It is commonly used as a reagent or intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosapentaenoyl Chloride is synthesized from docosapentaenoic acid through a chlorination reaction. The process involves the reaction of docosapentaenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl) under anhydrous conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Docosapentaenoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form docosapentaenoic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2) or Oxalyl Chloride (COCl): Used for the initial chlorination reaction.
Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions.
Reducing Agents (LiAlH4): Used in reduction reactions.
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions.
Docosapentaenoic Acid: Formed from hydrolysis.
Docosapentaenoyl Alcohol: Formed from reduction.
Scientific Research Applications
Docosapentaenoyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Docosapentaenoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. In biological systems, it can be incorporated into lipid membranes, influencing membrane fluidity and function. It also plays a role in the synthesis of bioactive lipids, which can modulate cellular signaling pathways .
Comparison with Similar Compounds
Docosahexaenoyl Chloride: Another omega-3 fatty acid derivative with similar reactivity but different biological effects.
Eicosapentaenoyl Chloride: A shorter-chain omega-3 fatty acid derivative with distinct chemical and biological properties.
Uniqueness: Docosapentaenoyl Chloride is unique due to its specific chain length and degree of unsaturation, which confer distinct chemical reactivity and biological effects. Its role in the synthesis of specialized bioactive lipids and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C22H33ClO |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
docosa-7,10,13,16,19-pentaenoyl chloride |
InChI |
InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3 |
InChI Key |
ZHAVFULGQWLYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl |
Origin of Product |
United States |
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